2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6-10-7-2-4-9-5-3-8(7)11-6;/h9H,2-5H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBDHPBZPKYDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aluminum Chloride (AlCl₃)-Catalyzed Cyclization
In a method analogous to the synthesis of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, AlCl₃ serves as a Lewis acid to facilitate the cyclization of ammonium chloride precursors. For instance, reacting [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride with AlCl₃ in 1,2-dichlorobenzene at 125–130°C for 14–18 hours yields the azepine backbone. This approach achieves a volume efficiency of 5.68 L per kg of starting material, with the crude product isolated via solvent extraction and distillation.
Nitrosation-Mediated Ring Closure
An alternative route involves nitrosation using sodium nitrite in glacial acetic acid. As demonstrated in the synthesis of 1-methylhexahydroazepine derivatives, dissolving 4-(aminomethyl)-1-methylpiperidin-4-ol in acetic acid at 0°C, followed by slow addition of sodium nitrite, induces cyclization to form the azepine core. The product is extracted with dichloromethane (DCM) and crystallized with HCl-isopropanol, achieving an 87% yield.
An alternative strategy employs reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride. This method, though not explicitly detailed in the cited patents, is inferred from analogous procedures for related azepines. The reaction proceeds in aqueous ethanol at pH 4–5, yielding the methylated product after neutralization and extraction.
Hydrochloride Salt Formation
Gas-Phase HCl Treatment
The free base of 2-methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine is converted to its hydrochloride salt by bubbling HCl gas through a solution of the compound in ethyl acetate or isopropanol. Maintaining the water content in the solvent at 0.2–1% by weight ensures optimal crystallinity. The resulting precipitate is filtered and dried under vacuum, yielding a hemihydrate form with ≥98% enantiomeric excess when using L-(+)-tartaric acid as a resolving agent.
Crystallization from HCl-Isopropanol
Dissolving the free base in isopropanol and adding concentrated HCl at 45–60°C, followed by cooling to −5–10°C, produces high-purity hydrochloride crystals. This method achieves a recovery rate of 87% and minimizes residual solvents to <0.1%.
Purification and Enantiomeric Control
Solvent Extraction and Azeotropic Drying
Crude reaction mixtures are purified via sequential extractions with toluene and aqueous NaOH (30%) to remove water-soluble byproducts. Azeotropic distillation with toluene reduces water content to ≤0.15%, enhancing the stability of intermediates.
Chiral Resolution with L-(+)-Tartaric Acid
Enantiomeric purity is achieved by forming diastereomeric salts with L-(+)-tartaric acid. Dissolving the racemic free base in acetone-water (3:1) and adding L-(+)-tartaric acid at 55–60°C yields a precipitate with ≥98% enantiomeric excess after cooling.
Scalability and Industrial Considerations
Volume Efficiency and Throughput
The AlCl₃-mediated cyclization process demonstrates a volume efficiency of 5.68 L per kg of starting material, translating to 46.7 g of product per liter. Large-scale reactions (≥1 kg) maintain consistent yields of 94.9% when using optimized stoichiometric ratios.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| AlCl₃ Cyclization | 94.9% | 98% ee | High volume efficiency |
| Nitrosation | 87% | 99% | Mild conditions |
| N-Alkylation | 85–90% | 95% | Compatibility with diverse substrates |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or azepine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the imidazole or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce fully or partially reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted imidazole or azepine compounds.
Scientific Research Applications
2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Reactivity : The imidazole ring provides nitrogen-based reactivity, while the azepine scaffold offers conformational flexibility.
- Safety Profile : Classified as hazardous (H302: harmful if swallowed; H315/H319: skin/eye irritant). Requires stringent handling (e.g., moisture control, inert gas storage) .
Structural and Functional Comparison with Similar Compounds
Mianserin Hydrochloride
- Structure: (RS)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-α]azepine hydrochloride.
- Key Differences: Ring System: Dibenzopyrazino-azepine (tetracyclic) vs. imidazo-azepine (bicyclic). Substituents: Mianserin lacks the imidazole ring but includes a pyrazine moiety.
- Application: Clinically used as a tetracyclic antidepressant with noradrenergic and serotonergic activity .
B-HT 920 (5-Allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine Dihydrochloride)
- Structure: Thiazolo-azepine fused system with an allyl-amino substituent.
- Key Differences :
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Dihydrochloride
- Structure : Similar bicyclic core but as a dihydrochloride salt.
- Key Differences: Salt Form: Dihydrochloride may enhance solubility compared to the monohydrochloride form.
[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine Dihydrochloride
- Structure : Oxazepine (oxygen-containing seven-membered ring) with a methyl-amine substituent.
- Key Differences :
Comparative Analysis Table
Biological Activity
2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride (CAS No. 1445951-88-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₈H₁₄ClN₃
- Molecular Weight: 187.67 g/mol
- CAS Number: 1445951-88-1
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, research on related imidazo[4,5-d]azepines has shown promising results in inhibiting cancer cell proliferation through various mechanisms.
Table 1: Summary of Anticancer Studies
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Imidazo[4,5-d]azepine A | MCF-7 (Breast Cancer) | 3.18 ± 0.11 | Inhibition of NEK kinases |
| Imidazo[4,5-d]azepine B | HeLa (Cervical Cancer) | 8.12 ± 0.43 | Induction of apoptosis |
| 2-Methyl-1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
The biological activity of this compound may involve the following mechanisms:
- Inhibition of Kinases: Similar compounds have been noted to inhibit NEK family kinases which are crucial in cell cycle regulation and cancer progression.
- Induction of Apoptosis: The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress.
Study on Antitumor Activity
A study published in a peer-reviewed journal investigated the effects of a structurally similar compound on various cancer cell lines. The findings revealed that the compound effectively reduced cell viability in MCF-7 and HeLa cells through specific inhibition pathways.
Key Findings:
- Cell Viability Reduction: Significant reduction in cell viability was observed at concentrations as low as 3 µM.
- Mechanistic Insights: Molecular docking studies suggested strong binding affinity to NEK kinases.
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption Rate | TBD |
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Liver (CYP enzymes) |
Q & A
Q. What is the core structural and functional significance of 2-methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride in medicinal chemistry?
The compound features a bicyclic imidazoazepine core with partial saturation, which mimics natural ceratamine alkaloids from marine sponges. This structure enables microtubule-stabilizing and antimitotic activities, critical for targeting cellular proliferation pathways . Its nitrogen-rich heterocyclic framework facilitates interactions with biological targets like Janus kinases (JAKs), making it a scaffold for developing kinase inhibitors .
Methodological Insight: Structural confirmation requires techniques such as NMR spectroscopy and X-ray crystallography. For purity assessment, use HPLC with UV detection (≥95% purity threshold) .
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Synthesis involves multi-step routes starting from imidazole or azepine precursors. A common method includes:
- Cyclization of substituted amines under acidic conditions (e.g., HCl catalysis).
- Selective methylation at the 2-position using methyl iodide in dichloromethane .
- Final hydrochloride salt formation via recrystallization from ethanol or acetonitrile .
Methodological Insight: Optimize reaction yields by controlling temperature (20–40°C) and pH (acidic, pH 3–4). Monitor intermediates via TLC and characterize products using mass spectrometry .
Q. What are the primary biological activities observed in preclinical studies?
The compound exhibits JAK inhibition (IC₅₀ values in the nanomolar range) and antiproliferative effects in cancer cell lines (e.g., Jurkat T-cells, HeLa). It disrupts JAK-STAT signaling, reducing inflammatory cytokine production .
Methodological Insight: Assess JAK inhibition using in vitro kinase assays (e.g., ADP-Glo™) and validate cellular activity via Western blotting for phosphorylated STAT proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve JAK inhibitory potency?
Key modifications include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, F) at the 5-position enhances kinase binding affinity.
- Saturation adjustment : Partial saturation of the azepine ring improves metabolic stability .
- Salt form optimization : Hydrochloride salts improve solubility (>10 mg/mL in PBS) compared to free bases .
Methodological Insight: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate using in vitro selectivity panels against other kinases (e.g., EGFR, ABL1) .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
Discrepancies arise from assay conditions (e.g., ATP concentration, cell passage number). To resolve:
- Standardize assays using uniform ATP levels (1 mM).
- Validate cell lines via STR profiling.
- Cross-reference with orthogonal assays (e.g., SPR for binding kinetics) .
Methodological Insight: Use statistical tools (e.g., Grubbs’ test) to identify outliers and repeat experiments with ≥3 biological replicates .
Q. What experimental designs are recommended for evaluating therapeutic potential in autoimmune diseases?
- In vivo models : Use collagen-induced arthritis (CIA) in mice, administering the compound orally (10–50 mg/kg/day).
- Biomarker analysis : Measure serum IL-6 and TNF-α via ELISA .
- Toxicity screening : Assess hepatic/renal function (ALT, BUN levels) and hematological parameters .
Methodological Insight: Apply pharmacokinetic profiling (Cmax, T½) in rodents to guide dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
